2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid
Overview
Description
2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid is a chemical compound with the molecular formula C9H6Cl2F2O3 and a molecular weight of 271.04 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to a phenylacetic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dichloro-4-(difluoromethoxy)benzene with chloroacetic acid under specific reaction conditions . The reaction typically requires the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
In industrial production, the synthesis may involve more scalable methods, such as the use of continuous flow reactors to optimize reaction conditions and improve efficiency . These methods are designed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid is utilized in various scientific research fields:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid can be compared with other similar compounds, such as:
2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid: This compound has a similar structure but differs in the position of the chlorine atoms, which can affect its chemical reactivity and biological activity.
2,5-Dichloro-4-(trifluoromethoxy)phenylacetic acid: The presence of a trifluoromethoxy group instead of a difluoromethoxy group can lead to differences in its physical and chemical properties.
Properties
IUPAC Name |
2-[2,5-dichloro-4-(difluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c10-5-3-7(16-9(12)13)6(11)1-4(5)2-8(14)15/h1,3,9H,2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZFQYGGBCNVND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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